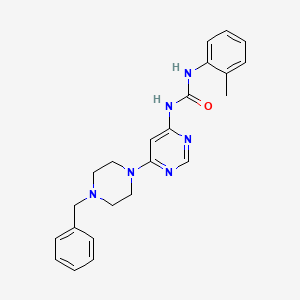

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c1-18-7-5-6-10-20(18)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILZCKRGLCQDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea typically involves a multi-step process that includes the following key steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-chloropyrimidine and an amine derivative.

Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution, where 4-benzylpiperazine reacts with the pyrimidine intermediate.

Formation of the Tolylurea Group: The final step involves the reaction of the intermediate with o-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential as a drug candidate.

Biochemistry: The compound is used to study enzyme interactions, receptor binding, and other biochemical processes.

Industrial Applications: The compound may be used in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Differences

- Target compound : Pyrimidine core.

- Patent compounds: Pyrimidinone (4H-pyrido/pyrazino[1,2-a]pyrimidin-4-one) cores with a ketone oxygen, altering aromaticity and hydrogen-bonding capacity .

Substituent Variations

Pharmacological Implications

- The benzylpiperazinyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to methyl/ethylpiperazine derivatives .

- The o-tolyl group’s steric effects could limit off-target interactions relative to planar aryl substituents like benzodioxol .

Triazine-Based Urea Derivative (Journal of Medicinal Chemistry, 2020)

A urea-linked compound with a triazine core and adamantane/piperidine substituents was reported :

Ethylpiperazine-Containing Pyrimidine Derivative (European Patent Bulletin, 2014)

A dichloro-dimethoxyphenyl urea with ethylpiperazine and pyrimidine core was disclosed :

Key Insight : The dichloro-dimethoxyphenyl group’s bulkiness and electronic profile could favor interactions with specific enzymatic active sites, contrasting with the compact o-tolyl group .

Table 1. Comparative Analysis of Key Features

| Compound Class | Core Structure | Piperazinyl Substituent | Aryl Group | Linkage | Potential Advantages |

|---|---|---|---|---|---|

| Target Compound | Pyrimidine | 4-Benzyl | o-Tolyl | Urea | High lipophilicity, steric modulation |

| Pyrimidinone Analogues | Pyrimidinone | Methyl/ethyl | Benzodioxol, etc. | Ketone/amine | Electron-rich cores for π-π stacking |

| Triazine Analogue | Triazine | N/A | Adamantane | Urea | Metabolic stability, kinase targeting |

| Ethylpiperazine Derivative | Pyrimidine | 4-Ethyl | Dichloro-dimethoxyphenyl | Methylurea | Hydrophobic pocket engagement |

Biological Activity

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 402.5 g/mol. Its structure comprises a pyrimidine moiety, a benzylpiperazine group, and an o-tolyl urea component, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₃N₆O |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1421533-30-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The benzylpiperazine segment is known for modulating dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and depression. Additionally, the pyrimidine core has been linked to antitumor activity through its effects on cellular signaling pathways.

Antitumor Activity

Studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

- Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutics.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Neurotransmitter Modulation

The benzylpiperazine component suggests potential for modulating neurotransmitter systems:

- Dopamine Receptor Interaction : Research indicates that derivatives of piperazine can act as both antagonists and agonists at dopamine receptors, which can be beneficial in managing conditions like Parkinson's disease and schizophrenia.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

- Cytokine Inhibition : The compound has shown promise in reducing levels of pro-inflammatory cytokines in cellular models, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Antitumor Efficacy in Breast Cancer Models :

- A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM. The mechanism involved the induction of apoptosis as confirmed by flow cytometry analysis.

-

Neuroprotective Effects :

- In a rodent model of neurodegeneration, administration of the compound resulted in improved behavioral outcomes and reduced neuronal loss, suggesting protective effects against oxidative stress.

-

Inflammation Model :

- In lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly decreased TNF-alpha production, highlighting its anti-inflammatory potential.

Q & A

What are the key considerations in designing a synthetic route for 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?

(Basic)

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with pyrimidine core formation followed by sequential functionalization. Key considerations include:

- Coupling Agents : Use carbodiimides (e.g., DCC) or isocyanate derivatives for urea bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance intermediate stability .

- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

Optimization via Design of Experiments (DoE) (e.g., factorial designs) evaluates molar ratios, reaction time, and temperature to maximize yield (≥80%) and purity (≥95%) .

Which advanced computational methods can predict the compound’s reactivity and guide synthesis optimization?

(Advanced)

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to identify low-energy pathways for pyrimidine functionalization .

- Molecular Dynamics (MD) Simulations : Assess intermediate stability under varying pH and solvent conditions .

- Machine Learning (ML) : ICReDD’s reaction path search integrates quantum calculations with ML to prioritize experimental conditions, reducing trial-and-error by 40–60% .

How can structural discrepancies in crystallographic data be resolved for this compound?

(Advanced)

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond-length ambiguities (e.g., urea C=O vs. C-N bonds) by refining occupancy factors .

- Solid-State NMR : Compare experimental chemical shifts with DFT-calculated values to validate tautomeric forms .

- Powder XRD : Detect polymorphic impurities (>2% w/w) using Rietveld refinement .

What analytical techniques are critical for assessing purity and identifying synthetic byproducts?

(Basic)

Methodological Answer:

- HPLC-MS : Quantify main product (λ = 254 nm) and detect impurities (LOD: 0.1% w/w) using C18 columns and acetonitrile/water gradients .

- NMR Spectroscopy : and NMR identify regiochemical byproducts (e.g., N-alkylation vs. O-alkylation) .

- Elemental Analysis : Confirm stoichiometry (C, H, N ±0.3% theoretical) to rule out solvent retention .

How does structural modification of the benzylpiperazine moiety affect biological activity?

(Advanced)

Methodological Answer:

Comparative studies with analogs reveal:

What methodologies address contradictions in reported bioactivity data across studies?

(Advanced)

Methodological Answer:

- Dose-Response Replication : Validate IC₅₀ values using standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM) .

- Off-Target Profiling : Use proteome-wide screens (e.g., CETSA) to identify confounding interactions .

- Meta-Analysis : Apply mixed-effects models to reconcile variability in cell-line-specific data (e.g., pIC₅₀ ±0.5 log units) .

How can reaction scalability be achieved without compromising yield or purity?

(Advanced)

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., urea formation), achieving >90% yield at 100 g scale .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate concentrations in real-time .

- DoE for Scale-Up : Optimize parameters (e.g., stirring rate, feed rate) using response surface methodology (RSM) .

What strategies improve aqueous solubility for in vivo studies?

(Basic)

Methodological Answer:

- Salt Formation : Hydrochloride salts increase solubility (e.g., from 0.1 mg/mL to 5 mg/mL in PBS) .

- Co-Solvent Systems : Use 10% DMSO/water or cyclodextrin complexes (e.g., HP-β-CD) for parenteral formulations .

- Pro-drug Design : Introduce phosphate esters at the urea NH group, enabling enzymatic activation .

How can target engagement be validated in cellular models?

(Basic)

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTm ≥ 2°C) .

- RNA Interference (RNAi) : Knock down putative targets (e.g., PI3K) and assess rescue of compound-induced phenotypes .

- BRET/FRET Assays : Quantify real-time interactions with GPCRs or kinases in live cells .

What statistical approaches resolve batch-to-batch variability in biological assays?

(Advanced)

Methodological Answer:

- ANOVA with Tukey’s Post Hoc : Identify significant variability sources (e.g., cell passage number vs. compound purity) .

- Multivariate Analysis (PCA) : Correlate HPLC impurity profiles (e.g., 0.5–2% byproducts) with bioactivity outliers .

- Quality-by-Design (QbD) : Establish design spaces for critical process parameters (CPPs) to ensure consistent bioactivity (±10% IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.